molecular formula C6H8O3 B146286 2-Oxocyclopentanecarboxylic acid CAS No. 50882-16-1

2-Oxocyclopentanecarboxylic acid

Cat. No. B146286
Key on ui cas rn: 50882-16-1
M. Wt: 128.13 g/mol
InChI Key: FXBPINRBSNMESY-UHFFFAOYSA-N
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Patent
US08987319B2

Procedure details

To methyl 2-oxocyclopentanecarboxylate (5 g, 35.1 mmol) in H2O (7.5 mL), NaOH (1.5 g) was added. The reaction mixture was stirred at room temperature for 40 h, then cooled to 0° C. and conc. HCl (3 mL) was added, then stirred for an additional 30 min. at 0° C. to give 2-oxocyclopentanecarboxylic acid (4.5 g, crude). In another set up, 3,4-dichloroaniline (5.5 g, 33.9 mmol) was dissolved in H2O (22 mL), cooled to 0° C. and conc. HCl (8.3 mL) was added and stirred for 20 min. while maintaining the temperature at 0° C. NaNO2 (2.3 g, 33.9 mmol) in water was added to the reaction mixture and stirred at 0° C. for another 30 min. The reaction mixture was filtered and to the filtrate 2-oxocyclopentanecarboxylic acid (4.5 g, crude) (prepared above) was added slowly. The reaction mixture was slowly warmed to room temperature and stirred for 1 h during which time a solid precipitated out which was filtered to provide the title compound as a yellow solid (5 g, 58%). 1H NMR (200 MHz, CDCl3, δ in ppm) 7.59 (bs, 1H), 7.40-7.30 (m, 2H), 7.09-6.94 (m, 1H), 2.80 (t, J=7.4 Hz, 1H), 2.68 (t, J=7.4 Hz, 1H), 2.55-2.45 (m, 2H), 2.24-2.06 (m, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:6][CH2:5][CH2:4][CH:3]1[C:7]([O:9]C)=[O:8].[OH-].[Na+].Cl>O>[O:1]=[C:2]1[CH2:6][CH2:5][CH2:4][CH:3]1[C:7]([OH:9])=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
O=C1C(CCC1)C(=O)OC
Name
Quantity
1.5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
7.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 40 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
STIRRING
Type
STIRRING
Details
stirred for an additional 30 min. at 0° C.
Duration
30 min

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
product
Smiles
O=C1C(CCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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